molecular formula C6H16ClNO B14785250 (S)-1-Amino-4-methylpentan-3-ol hydrochloride

(S)-1-Amino-4-methylpentan-3-ol hydrochloride

Cat. No.: B14785250
M. Wt: 153.65 g/mol
InChI Key: HOQBCUZSPCVIEJ-UHFFFAOYSA-N
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Description

(S)-1-Amino-4-methylpentan-3-ol hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-4-methylpentan-3-ol hydrochloride typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-4-methylpentan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

(S)-1-Amino-4-methylpentan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Amino-4-methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Amino-4-methylpentan-3-ol hydrochloride: The enantiomer of the compound, with different biological activity.

    1-Amino-4-methylpentan-3-ol: The non-chiral version of the compound.

    4-Methylpentan-3-ol: A structurally similar compound without the amino group.

Uniqueness

(S)-1-Amino-4-methylpentan-3-ol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and makes it valuable in the synthesis of chiral drugs. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

1-amino-4-methylpentan-3-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H

InChI Key

HOQBCUZSPCVIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)O.Cl

Origin of Product

United States

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